MFCD18314853
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloro-4-methoxyphenyl)-2-formylphenol
- 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde
- 5-(2-Chloro-4-ethoxyphenyl)-2-methoxyphenol
Uniqueness
5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol is unique due to its specific structural features, such as the presence of both chloro and ethoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-9,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAMURTWQFWHFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685325 | |
Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-69-1 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-4′-ethoxy-3-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261966-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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